Ethylene glycol monohexadecyl ether
CAS No.: 69364-63-2
Cat. No.: VC13332404
Molecular Formula: C18H38O2
Molecular Weight: 286.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 69364-63-2 |
---|---|
Molecular Formula | C18H38O2 |
Molecular Weight | 286.5 g/mol |
IUPAC Name | 2-hexadecoxyethanol |
Standard InChI | InChI=1S/C18H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-20-18-16-19/h19H,2-18H2,1H3 |
Standard InChI Key | FSAMVJAGJWGWTQ-UHFFFAOYSA-N |
SMILES | CCCCCCCCCCCCCCCCOCCO |
Canonical SMILES | CCCCCCCCCCCCCCCCOCCO |
Introduction
Chemical Identity and Structural Properties
Ethylene glycol monohexadecyl ether (C₁₈H₃₈O₂) is systematically named 2-(hexadecyloxy)ethanol, with a molecular weight of 286.49 g/mol . Its structure comprises a 16-carbon alkyl chain (hexadecyl) bonded via an ether linkage to the hydroxyl group of ethylene glycol. Key physicochemical properties include:
Property | Value | Source |
---|---|---|
Density | 0.869 g/cm³ | |
Boiling Point | 353.5°C | |
Melting Point | 42–43°C | |
Flash Point | 81.7°C | |
Vapor Pressure | 2.06 × 10⁻⁶ mmHg (25°C) | |
LogP | 5.476 | |
Solubility | Slight in water; high in alcohols/ethers |
The compound’s lipophilicity (LogP >5) facilitates membrane permeability, making it valuable in formulations requiring controlled release .
Synthesis and Industrial Production
Williamson Ether Synthesis
Traditional synthesis employs the Williamson method, reacting sodium ethoxide with hexadecyl bromide and ethylene glycol. While effective, this route generates stoichiometric sodium halide waste, complicating purification .
Acid-Catalyzed Direct Etherification
Modern approaches favor proton acid catalysts (e.g., H₂SO₄) to mediate the reaction between ethylene glycol and hexadecanol. A Chinese patent (CN104250206A) reports yields exceeding 80% under optimized conditions (150°C, 4 hours) . Key advantages include reduced byproducts and scalability in continuous reactors .
Regulatory and Compliance Status
Recent Research and Innovations
Enzyme Inhibition Studies
Yamano et al. synthesized analogs of ethylene glycol monohexadecyl ether to inhibit N-acylethanolamine-hydrolyzing acid amidase (NAAA), a target for inflammatory diseases . Modifying the alkyl chain length altered inhibitory potency, underscoring structure-activity relationships .
Polymer Science
Zhang et al. developed PEGylated α-hydroxy acids using ethylene glycol derivatives, enabling “clickable” polylactides for biomedical applications . While focusing on shorter-chain ethers, this work highlights the broader utility of glycol ethers in polymer functionalization .
Toxicology Advancements
A 2025 study (PMCID: PMC1568303) compared the pharmacokinetics of ethylene glycol ethers in humans, noting that hexadecyl derivatives exhibit prolonged elimination half-lives (~77 hours) due to high lipid affinity . This has implications for occupational exposure limits .
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